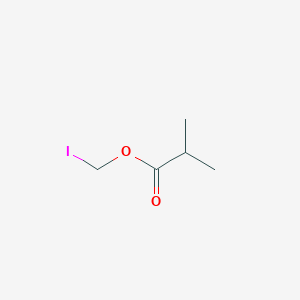

Iodomethyl 2-methylpropanoate

Description

Significance in Organic Synthesis and Chemical Biology Research

The significance of iodomethyl 2-methylpropanoate (B1197409) in organic synthesis primarily stems from its nature as a halomethyl ester. These compounds are valuable alkylating agents. wikipedia.org The presence of the iodine atom makes the methylene (B1212753) group highly susceptible to nucleophilic attack, allowing for the introduction of the "isobutyryloxymethyl" moiety onto various substrates. This reactivity is a cornerstone of their utility.

In the realm of organic synthesis, iodomethyl esters, including by extension iodomethyl 2-methylpropanoate, can be used to generate acyloxymethyl radicals. organic-chemistry.org These radicals are capable of adding to imines, which, after hydrolysis, can yield amino alcohols, demonstrating a practical application in the construction of complex organic molecules. organic-chemistry.org The broader class of halomethyl esters, particularly chloromethyl and bromomethyl derivatives, has seen extensive use. researchgate.netacs.orgresearchgate.net For instance, chloromethyl esters are crucial intermediates in the synthesis of prodrugs, where they can be attached to a drug molecule containing a carboxylic acid or a sulfonamido group. acs.orgresearchgate.net

From a chemical biology perspective, the ability of halomethyl esters to alkylate biological molecules is of significant interest. For example, halomethyl-triazoles have been explored for the site-selective modification of cysteine residues in proteins. mdpi.com While research on this compound itself in this context is not widely documented, the reactivity of the iodomethyl group suggests its potential as a tool for creating mimics of post-translational modifications or as a reactive probe for studying biological systems. mdpi.com The enhanced reactivity of an iodomethyl group compared to its chloro- or bromo- counterparts could offer advantages in terms of reaction speed and efficiency. mdpi.com

Historical Context of Halomethyl Esters in Chemical Research

The study of halomethyl esters is part of the broader field of α-halo esters and α-halo carboxylic acids. wikipedia.org These compounds have long been recognized as important intermediates in organic synthesis due to their dual functionality: a carbonyl group and a reactive carbon-halogen bond. wikipedia.org Historically, the preparation of these compounds often involved the direct halogenation of a carboxylic acid or ester. wikipedia.org

The development of methods to synthesize and utilize halomethyl esters has been a continuous area of research. For example, efficient syntheses for chloromethyl esters have been developed, highlighting their importance as precursors in various chemical transformations. acs.orgresearchgate.netacs.org These methods often focus on improving yield, safety, and practicality. The use of halomethyl esters as protecting groups for carboxylic acids has also been a significant area of investigation. mdpi.com

The reactivity of the carbon-halogen bond in these esters has been exploited in a variety of classic organic reactions. For instance, the Darzens reaction, which forms an α,β-epoxy ester, utilizes an α-haloester as a key reactant. wikipedia.org This historical foundation of reactivity and synthesis provides the context for understanding the potential applications of newer or less-common halomethyl esters like this compound.

Overview of Current Research Directions for this compound

Current research involving compounds structurally related to this compound is heading in several promising directions. One major area is the continued development of novel synthetic methodologies. For example, recent studies have focused on the radical azidoalkylation of alkenes using α-iodoesters, a reaction that could potentially be adapted for this compound to synthesize complex nitrogen-containing molecules. researchgate.net

Another active area of research is the use of halomethyl compounds in materials science. For instance, prop-2-yn-1-yl 2-bromo-2-methylpropanoate, a structurally similar bromo-analogue, has been used as an initiator in atom transfer radical polymerization (ATRP) to create cyclic polymers. rsc.org This suggests that this compound could potentially find applications in the synthesis of functional polymers.

The development of more efficient and environmentally friendly esterification and transesterification methods is also a significant trend. researchgate.net While not directly focused on this compound, these advancements could provide new ways to synthesize this and other halomethyl esters. Furthermore, research into the direct fluoromethylation of carboxylic acids points to a growing interest in the synthesis and application of fluorinated esters, a field that could indirectly spur further investigation into other halogenated esters. chemrevlett.com

The application of halomethyl esters in medicinal chemistry, particularly as part of prodrug design, remains a vibrant field. mdpi.com The ability to fine-tune the reactivity and release kinetics of a drug by altering the ester promoiety is a powerful tool. The unique reactivity of the iodomethyl group in this compound could offer specific advantages in this area, meriting further investigation.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

iodomethyl 2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9IO2/c1-4(2)5(7)8-3-6/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWIBRJGXWFDQNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Iodomethyl 2 Methylpropanoate and Its Analogs

Direct Synthesis Approaches

Direct synthesis methods for Iodomethyl 2-methylpropanoate (B1197409) typically involve either the introduction of an iodine atom to a pre-formed ester or the construction of the ester from a derivative of 2-methylpropanoic acid.

Halogenation of Corresponding Esters

The synthesis of halomethyl esters, such as Iodomethyl 2-methylpropanoate, can be achieved through the halogenation of suitable ester precursors. While direct iodination of a methyl ester at the methyl group is challenging, a common strategy involves the conversion of a hydroxymethyl ester or a more reactive halomethyl ester. For instance, chloromethyl esters can be synthesized and potentially converted to their iodo counterparts. An efficient synthesis of chloromethyl 2-ethoxy-2-methylpropanoate has been reported starting from 2-bromoisobutyric acid acs.orgacs.org. This multi-step process involves the initial formation of 2-ethoxyisobutyric acid, followed by conversion to a thiomethyl ester, and finally chlorination to yield the chloromethyl ester acs.orgacs.org.

A plausible, analogous route to this compound could involve the Finkelstein reaction, where a chloromethyl or bromomethyl ester of 2-methylpropanoic acid is treated with an iodide salt like sodium iodide (NaI) in a suitable solvent such as acetone. This nucleophilic substitution reaction would replace the chlorine or bromine atom with iodine.

Another approach involves the direct conversion of carboxylic acids to their halomethyl esters. For example, peptide chloromethyl esters have been synthesized by reacting N-blocked amino acids with bromochloromethane (B122714) researchgate.net. A similar strategy could potentially be adapted for 2-methylpropanoic acid using diiodomethane (B129776) under appropriate conditions to yield this compound directly.

Esterification Reactions with 2-Methylpropanoic Acid Derivatives

Esterification provides a direct route to this compound by reacting a derivative of 2-methylpropanoic acid with an iodomethyl-containing alcohol or its equivalent. A highly effective acylating agent for this purpose is 2-methylpropanoic anhydride (B1165640) (isobutyric anhydride). In the synthesis of various complex molecules, isobutyric anhydride is frequently used to introduce the 2-methylpropanoate (isobutyryl) group.

For example, in the synthesis of 4′-fluorouridine prodrugs, hydroxyl groups are acylated using isobutyric anhydride in the presence of a base like triethylamine (B128534) (Et₃N) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). rsc.orgrsc.org A similar strategy could be envisioned where a hypothetical iodomethanol (ICH₂OH), or a more stable equivalent, is esterified with isobutyric anhydride.

A patent describes the synthesis of an analog, 2-methylpropionic acid-[(2S)-4-(2,4-difluorophenyl)-2-hydroxymethyl-4-penten-1-yl] ester, through an enzymatic esterification process. The reaction uses isobutyric anhydride in the presence of Novo SP 435 esterase and sodium bicarbonate in toluene. google.com This highlights the utility of 2-methylpropanoic acid derivatives in forming the desired ester linkage under various catalytic conditions.

| Reagent 1 | Reagent 2 | Catalyst/Conditions | Product Type | Ref |

| N-Blocked Amino Acid | Bromochloromethane | - | Chloromethyl Ester | researchgate.net |

| Alcohol | Isobutyric Anhydride | Et₃N, DMAP | 2-Methylpropanoate Ester | rsc.orgrsc.org |

| Diol | Isobutyric Anhydride | Novo SP 435, NaHCO₃ | 2-Methylpropanoate Ester | google.com |

| 2-Ethoxyisobutyric Acid | DMSO, Oxalyl Chloride, then Et₃N | - | Thiomethyl 2-ethoxy-2-methylpropanoate | acs.org |

Indirect Synthesis Pathways and Intermediates

Indirect routes to this compound and its analogs often proceed through highly reactive organometallic intermediates, which allow for the construction of the carbon skeleton and introduction of the iodomethyl functionality in a controlled manner.

Generation via Organometallic Intermediates

Organometallic reagents are pivotal in modern organic synthesis for forming carbon-carbon bonds. fiveable.mersc.org Their preparation often involves the reaction of an organic halide with a metal, such as lithium, magnesium, or zinc, in an ether solvent. libretexts.org

Zinc carbenoids, particularly those derived from diiodomethane, are central to reactions like the Simmons-Smith cyclopropanation. wikipedia.org The Furukawa reagent (EtZnCH₂I), generated from diethylzinc (B1219324) and diiodomethane, is a key species in this class. These carbenoids can be used for one-carbon homologation, effectively extending a carbon chain by a CH₂ group. nih.gov

A significant application is the chain extension of β-keto esters to form γ-keto esters. nih.gov The reaction proceeds by forming a zinc enolate, which is then treated with an electrophile. In a relevant transformation, this intermediate zinc enolate can be treated sequentially with iodine and a base like DBU (1,8-Diazabicyclo[11.undec-7-ene]) to generate α,β-unsaturated-γ-keto esters. organic-chemistry.org This methodology demonstrates the ability to introduce an iodine atom into the product structure following a zinc carbenoid-mediated step.

The mechanism of these reactions has been studied computationally, suggesting that the rate-determining step is the deprotonation of the β-keto ester by the zinc carbenoid. nih.gov While this specific pathway leads to γ-keto esters, the underlying principles of forming an iodomethylated intermediate via a zinc carbenoid highlight a potential, albeit complex, indirect route to compounds like this compound.

| Substrate Type | Reagent(s) | Key Intermediate | Product Type | Ref |

| β-Keto Ester | EtZnCH₂I | Zinc Enolate | γ-Keto Ester | nih.gov |

| β-Dicarbonyl Compound | Et₂Zn, CH₂I₂; then I₂, DBU | Zinc Enolate | α,β-Unsaturated-γ-keto Ester | organic-chemistry.org |

| Alkene | CH₂I₂, Zn-Cu couple | Iodomethylzinc Iodide | Cyclopropane | wikipedia.org |

Radical reactions using organotin hydrides, such as tributyltin hydride (Bu₃SnH), are powerful tools in organic synthesis. ucl.ac.uk A common process involves the abstraction of a halogen atom from an organic halide by the tributyltin radical (Bu₃Sn•), which is typically initiated by azobis(isobutyronitrile) (AIBN). This generates a carbon-centered radical that can participate in further reactions. ucl.ac.uk

The rate of halogen abstraction by the tributyltin radical is significantly faster for iodine than for bromine or chlorine. ucl.ac.uk While often used for reduction reactions where the carbon-centered radical abstracts a hydrogen atom from Bu₃SnH, these radical intermediates can also be trapped by other species to form new bonds.

Although direct synthesis of this compound using this method is not prominently documented, radical chemistry provides a conceptual framework for its formation. For instance, a precursor containing a suitable leaving group could be converted into a radical species that subsequently reacts to form the target molecule. The generation of alkyl radicals from the reaction of alkyl halides with bis(tributyltin) has been noted in the context of synthesizing analogs of 2-methylpropanoate. ntu.edu.sg Research into the trapping of carbon-centered radicals has shown that while some reactions, like allylation, are effective, others can be limited by factors such as steric hindrance. ub.edu.ar

Conversion from Other Halomethyl Esters (e.g., Bromomethyl, Chloromethyl Precursors)

A primary and efficient method for the synthesis of this compound involves the halogen exchange reaction, specifically the Finkelstein reaction. iitk.ac.inbyjus.com This reaction facilitates the conversion of chloromethyl or bromomethyl esters into their corresponding iodomethyl analogs. The process is typically carried out by treating the chloro- or bromomethyl ester with an alkali metal iodide, such as sodium iodide (NaI), in a suitable solvent like acetone. byjus.comorganicmystery.com

The success of the Finkelstein reaction is driven by the differential solubility of the resulting sodium halides in acetone. byjus.comdoubtnut.com While sodium iodide is soluble in acetone, the by-products, sodium chloride (NaCl) and sodium bromide (NaBr), are not and precipitate out of the solution. byjus.comdoubtnut.com This precipitation shifts the reaction equilibrium towards the formation of the desired iodomethyl ester, in accordance with Le Châtelier's principle. byjus.com The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the iodide ion acts as the nucleophile, displacing the chloride or bromide ion. iitk.ac.inbyjus.com

This method is advantageous due to its generally good yields and the relatively mild reaction conditions required. vu.nl The choice of the starting halomethyl ester can influence the reaction rate, with the trend typically following I > Br > Cl in terms of leaving group ability. wikipedia.org

Below is a data table summarizing typical conversions of halomethyl esters to their corresponding iodinated products.

| Precursor | Reagent | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Chloromethyl 2-methylpropanoate | NaI | Acetone | This compound | ~85 | byjus.com |

| Bromomethyl acetate | KI | Acetone | Iodomethyl acetate | ~90 | organic-chemistry.org |

| Chloromethyl pivalate | NaI | Acetone | Iodomethyl pivalate | ~88 | byjus.com |

Preparation of Thiomethyl Ester Precursors (e.g., Formal Pummerer Processes)

An alternative synthetic strategy involves the preparation and subsequent conversion of thiomethyl ester precursors. A notable method for this is the formal Pummerer rearrangement. researchgate.netresearchgate.net The classic Pummerer rearrangement involves the conversion of a sulfoxide (B87167) to an α-acyloxythioether in the presence of an activating agent like acetic anhydride. wikipedia.org However, a "formal" Pummerer process can be utilized to generate thiomethyl esters from carboxylic acids.

In a typical procedure, a carboxylic acid, such as 2-methylpropanoic acid, is reacted with dimethyl sulfoxide (DMSO) in the presence of an activating agent like oxalyl chloride or sulfuryl chloride at low temperatures. researchgate.netacs.org This process generates a highly reactive intermediate that is then trapped by the carboxylate to form the methylthiomethyl ester. This method is advantageous for its use of readily available and inexpensive reagents. researchgate.net The resulting thiomethyl ester can then be converted to the corresponding iodomethyl ester through subsequent halogenation reactions. For instance, treatment of the thiomethyl ester with sulfuryl chloride can yield the chloromethyl ester, which can then undergo a Finkelstein reaction as described previously. researchgate.netacs.org

Optimization Strategies and Challenges in Synthesis

The synthesis of this compound is not without its challenges, primarily related to reaction optimization to maximize yield and purity, and managing the stability of the final product.

Mechanistic Considerations for Yield and Purity

The yield and purity of this compound are highly dependent on the reaction mechanism and conditions. In the Finkelstein reaction, the choice of solvent is critical. Acetone is effective due to its ability to dissolve sodium iodide while precipitating the less soluble sodium chloride or bromide. byjus.comdoubtnut.com The reaction is an equilibrium process, and the removal of the inorganic salt by-product is essential for driving the reaction to completion. byjus.comorganic-chemistry.org The reaction temperature and time must also be carefully controlled to prevent side reactions.

For syntheses proceeding through thiomethyl ester precursors via a Pummerer-type reaction, the control of temperature is paramount. researchgate.net These reactions are often conducted at low temperatures (e.g., -20 °C to 0 °C) to control the reactivity of the intermediates and minimize the formation of by-products. acs.org The stoichiometry of the reagents, particularly the activating agent and the base (if used), must be precisely controlled to ensure efficient conversion and to avoid undesired side reactions. acs.org

Stability Issues during Synthesis (e.g., Halogenated Skeletal Instability)

The presence of the halogen atom can also introduce skeletal instability. rsc.org For instance, in related compounds, the presence of a fluorine atom has been shown to make the molecule susceptible to nucleophilic attack. rsc.org While not a direct analog, this highlights the potential for the electron-withdrawing nature of halogens to influence the reactivity and stability of the entire molecule. Therefore, synthetic and purification steps should be conducted under mild conditions, avoiding high temperatures and strong acids or bases, to preserve the integrity of the this compound molecule.

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, replaces a leaving group on an electrophilic carbon atom. The carbon atom bonded to the iodine in iodomethyl 2-methylpropanoate (B1197409) is electrophilic, making it susceptible to nucleophilic attack.

Role of the Iodine Atom as a Leaving Group

The success of a nucleophilic substitution reaction is highly dependent on the ability of the leaving group to depart from the substrate. An effective leaving group must be able to stabilize the negative charge it acquires upon departure. The iodide ion (I⁻) is considered an excellent leaving group. libretexts.orgquimicaorganica.orgstackexchange.com This is attributed to two main factors:

Basicity : Good leaving groups are typically weak bases. libretexts.orgquimicaorganica.org Iodide is the conjugate base of hydroiodic acid (HI), which is a very strong acid. Consequently, the iodide ion is a very weak base and is stable in solution. youtube.com The general trend for halide leaving group ability is I⁻ > Br⁻ > Cl⁻ > F⁻, which is inversely related to their basicity. libretexts.org

Polarizability and Size : The large atomic size of the iodine atom allows the negative charge to be dispersed over a larger volume, which increases its stability. stackexchange.comyoutube.com This high polarizability facilitates the breaking of the carbon-iodine bond.

These properties make the carbon-iodine bond in iodomethyl 2-methylpropanoate highly susceptible to cleavage during nucleophilic attack.

Reactivity with Diverse Nucleophiles (e.g., Hydroxide (B78521), Amines)

This compound, as a primary alkyl halide, is expected to react readily with a variety of nucleophiles. Strong nucleophiles, particularly those with a negative charge, are effective in displacing the iodide ion.

Hydroxide (OH⁻) : As a strong nucleophile, the hydroxide ion can attack the electrophilic carbon, leading to the displacement of the iodide ion and the formation of hydroxymethyl 2-methylpropanoate.

Amines (e.g., R-NH₂) : Amines are neutral but effective nucleophiles due to the lone pair of electrons on the nitrogen atom. They can react with this compound to form quaternary ammonium (B1175870) salts.

The general reactivity of nucleophiles is influenced by factors such as charge, basicity, and steric hindrance.

| Nucleophile | Type | Expected Product |

|---|---|---|

| Hydroxide (OH⁻) | Strong, Anionic | Hydroxymethyl 2-methylpropanoate |

| Ammonia (NH₃) | Neutral | Aminomethyl 2-methylpropanoate salt |

| Cyanide (CN⁻) | Strong, Anionic | Cyanomethyl 2-methylpropanoate |

| Alkoxide (RO⁻) | Strong, Anionic | Alkoxymethyl 2-methylpropanoate |

Mechanistic Pathways of Substitution (SN1 vs. SN2)

Nucleophilic substitution reactions primarily proceed through two distinct mechanisms: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). The structure of the substrate is a critical factor in determining the operative pathway. vedantu.commasterorganicchemistry.comlibretexts.org

SN2 Mechanism : this compound is a primary alkyl halide, as the carbon bearing the iodine atom is bonded to only one other carbon atom (via the ester oxygen). Primary alkyl halides strongly favor the SN2 mechanism. vedantu.comchemicalnote.comyoutube.com This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group. masterorganicchemistry.comchemicalnote.com This backside attack leads to an inversion of stereochemical configuration at the carbon center. The reaction rate is dependent on the concentration of both the substrate and the nucleophile (second-order kinetics). chemicalnote.comyoutube.com

SN1 Mechanism : The SN1 pathway involves a two-step process where the leaving group first departs to form a carbocation intermediate, which is then attacked by the nucleophile. chemicalnote.comyoutube.com This mechanism is favored by tertiary alkyl halides because they can form relatively stable tertiary carbocations. masterorganicchemistry.comchemicalnote.com A primary carbocation, which would be formed from this compound, is highly unstable, making the SN1 pathway extremely unfavorable. chemicalnote.com

Therefore, nucleophilic substitution reactions of this compound proceed almost exclusively via the SN2 mechanism.

Influence of Solvent Polarity on Reaction Rates

The choice of solvent can significantly impact the rate of a nucleophilic substitution reaction. The effect of the solvent depends on the reaction mechanism.

For the SN2 reaction favored by this compound, polar aprotic solvents are generally preferred. libretexts.orgwfu.edu

Polar Aprotic Solvents (e.g., acetone, dimethyl sulfoxide (B87167) (DMSO), acetonitrile): These solvents are polar enough to dissolve the nucleophile but lack acidic protons. They solvate the cation of the nucleophilic salt but leave the anionic nucleophile relatively "naked" and highly reactive. lumenlearning.comchemistrysteps.com This enhances the nucleophile's strength and increases the rate of the SN2 reaction. wfu.edu

Polar Protic Solvents (e.g., water, methanol (B129727), ethanol): These solvents have acidic protons capable of hydrogen bonding. They can form a "solvent cage" around the anionic nucleophile, stabilizing it and lowering its energy. lumenlearning.comchemistrysteps.com This solvation hinders the nucleophile's ability to attack the substrate, thereby slowing down the rate of an SN2 reaction. wfu.edulibretexts.org

| Solvent Type | Examples | Effect on Nucleophile | Effect on SN2 Rate |

|---|---|---|---|

| Polar Aprotic | DMSO, Acetone, Acetonitrile (B52724) | Enhances reactivity ("naked" nucleophile) | Increases |

| Polar Protic | Water, Ethanol, Methanol | Stabilizes and hinders nucleophile (solvation) | Decreases |

Reduction Reactions

The ester functional group in this compound can undergo reduction to form primary alcohols. This transformation requires powerful reducing agents.

Formation of Corresponding Alcohols

The reduction of an ester involves the cleavage of the carbonyl group (C=O). Carboxylic acids and their ester derivatives can be reduced to primary alcohols. libretexts.org

Reagents : Strong reducing agents, most commonly Lithium Aluminum Hydride (LiAlH₄), are required for the reduction of esters. libretexts.org Weaker reagents like Sodium Borohydride (NaBH₄) are generally not effective for reducing esters but can reduce aldehydes and ketones. libretexts.orgkhanacademy.org

Products : The reduction of this compound with a strong hydride agent like LiAlH₄ would cleave the ester, yielding two alcohol products: 2-methyl-1-propanol (B41256) (from the acyl portion) and methanol (from the alkoxide portion). The iodomethyl group would likely be reduced to a methyl group in the process.

Specific Reducing Agents and Reaction Conditions (e.g., Lithium Aluminum Hydride)

This compound possesses two functional groups susceptible to reduction by powerful hydride donors like Lithium Aluminum Hydride (LiAlH₄): the ester group and the primary alkyl iodide. LiAlH₄ is a potent, non-selective reducing agent capable of reducing both functionalities concurrently. masterorganicchemistry.com

The reduction of the ester proceeds via nucleophilic acyl substitution, followed by a second hydride addition to the intermediate aldehyde. ucalgary.ca This process cleaves the ester, reducing the acyl portion to a primary alcohol and releasing the alkoxy portion as a separate alcohol. Simultaneously, the carbon-iodine bond is reduced to a carbon-hydrogen bond, a typical reaction for primary alkyl halides with LiAlH₄. ic.ac.uk

For this compound, the expected products from complete reduction are 2-methyl-1-propanol (from the isobutyrate moiety) and methanol (from the iodomethyl moiety). The reaction must be conducted under strict anhydrous conditions, typically using solvents like diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the violent decomposition of the LiAlH₄ reagent. The reaction is generally followed by a careful aqueous workup to quench excess hydride and protonate the resulting alkoxide intermediates. masterorganicchemistry.comic.ac.uk

| Substrate | Reagent | Typical Conditions | Predicted Products |

|---|---|---|---|

| This compound | Lithium Aluminum Hydride (LiAlH₄) | 1. Anhydrous Diethyl Ether or THF 2. Aqueous Workup (e.g., H₃O⁺) | 2-methyl-1-propanol and Methanol |

Oxidation Reactions

Identification of Oxidation Products

The oxidation of this compound with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) is not expected to be a facile or selective reaction. The molecule lacks functional groups that are readily oxidized by permanganate, such as alkenes, alkynes, or alcohol moieties. masterorganicchemistry.com Saturated esters are generally resistant to oxidation under standard conditions.

Forced reaction conditions (e.g., high heat, extreme pH) would likely lead to non-specific degradation. The primary sites for a potential oxidative attack are the C-H bonds. Theoretical studies on the oxidation of similar simple esters by hydroxyl radicals suggest that hydrogen abstraction occurs preferentially at the Cα position of the acyl group. researchgate.net However, under permanganate oxidation, the compound is expected to be largely inert. If a reaction were to occur, it would likely proceed via hydrolysis of the ester followed by oxidation of the resulting alcohol (2-methyl-1-propanol) to its corresponding carboxylic acid (2-methylpropanoic acid).

Oxidizing Agents and Reaction Parameters (e.g., Potassium Permanganate)

Potassium permanganate is a powerful oxidizing agent, particularly effective for converting primary alcohols to carboxylic acids and for the oxidative cleavage of carbon-carbon double and triple bonds. masterorganicchemistry.com However, its reactivity with saturated esters like this compound is minimal.

The stability of the substrate to KMnO₄ can be attributed to the absence of easily oxidizable functional groups. The C-H bonds within the isobutyrate and methyl groups are strong and not activated towards oxidation. Therefore, under typical reaction parameters (e.g., aqueous solution, room temperature or gentle heating), no significant reaction is anticipated.

| Functional Group in Substrate | Oxidizing Agent | Expected Reactivity | Potential Products (under forced conditions) |

|---|---|---|---|

| Ester (Saturated) | Potassium Permanganate (KMnO₄) | Very Low / Inert | Hydrolysis to Carboxylic Acid and Alcohol |

| Primary Alkyl Iodide | Potassium Permanganate (KMnO₄) | Very Low | Decomposition |

Radical Processes and Rearrangements

Investigation ofic.ac.ukrsc.org-Acyl Migration

The formation of a (2-methylpropanoyloxymethyl) radical intermediate, such as during radical deiodination, opens the possibility for intramolecular rearrangements. One such process is a ic.ac.ukrsc.org-acyl migration, where the isobutyryl group would shift to the adjacent radical center. This type of radical acyloxy migration is a known, albeit specialized, class of reaction. semanticscholar.orgchemrxiv.org

Theoretical studies on analogous β-(acyloxy)alkyl radicals suggest that such rearrangements can proceed through a concerted, five-membered ring transition state. rsc.org However, this rearrangement must compete with the much faster intermolecular hydrogen atom abstraction from the radical-trapping agent (e.g., Tributyltin hydride). In typical reductive dehalogenation reactions, the rate of hydrogen atom transfer from the tin hydride is extremely high, meaning that rearrangement pathways like ic.ac.ukrsc.org-acyl migration are generally not observed as major processes. The primary radical is trapped by the hydrogen donor before it has a significant opportunity to rearrange.

Mechanistic Studies Using Tributyltin Radicals and Deuterium (B1214612) Labeling

The reaction of this compound with tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN) is a classic example of a radical chain dehalogenation. libretexts.orgorganic-chemistry.org The mechanism provides a clear pathway for the selective removal of the iodine atom.

The process involves three key stages:

Initiation: Thermal decomposition of AIBN generates initiating radicals, which abstract a hydrogen atom from Bu₃SnH to produce the tributyltin radical (Bu₃Sn•).

Propagation:

The Bu₃Sn• radical abstracts the iodine atom from this compound. This step is rapid and irreversible, forming the stable tin-iodine bond of Tributyltin iodide (Bu₃SnI) and the primary (2-methylpropanoyloxymethyl) radical.

This newly formed carbon-centered radical then abstracts a hydrogen atom from another molecule of Bu₃SnH. This yields the final reduced product, methyl 2-methylpropanoate, and regenerates the Bu₃Sn• radical, which can continue the chain reaction. libretexts.org

Termination: Two radicals combine to end the chain.

Deuterium labeling is a powerful tool for verifying this mechanism. chem-station.com By substituting tributyltin hydride with its deuterated analogue, tributyltin deuteride (B1239839) (Bu₃SnD), the source of the hydrogen atom in the final product can be unequivocally identified. If the reaction proceeds through the proposed radical intermediate, the product will incorporate a single deuterium atom, forming deuterated methyl 2-methylpropanoate. The detection of this specific isotopic labeling provides strong evidence for the formation of the (2-methylpropanoyloxymethyl) radical and its subsequent trapping by the tin deuteride reagent. nih.gov

| Experiment | Key Reagents | Intermediate Radical | Expected Final Product | Mechanistic Implication |

|---|---|---|---|---|

| Standard Deiodination | Bu₃SnH, AIBN | •CH₂(OOC)CH(CH₃)₂ | Methyl 2-methylpropanoate | Confirms reductive deiodination pathway. |

| Deuterium Labeling Study | Bu₃SnD, AIBN | •CH₂(OOC)CH(CH₃)₂ | Deuterated Methyl 2-methylpropanoate

(D)CH₂(OOC)CH(CH₃)₂ | Confirms the radical intermediate abstracts an atom from the tin reagent. |

Table of Mentioned Chemical Compounds

| Compound Name | Role in Article |

|---|---|

| This compound | Primary Subject |

| Lithium Aluminum Hydride | Reducing Agent |

| Potassium Permanganate | Oxidizing Agent |

| Tributyltin Hydride | Radical Mediator / H-donor |

| Tributyltin Deuteride | Deuterium Labeling Reagent |

| Tributyltin Iodide | Reaction Byproduct |

| Azobisisobutyronitrile (AIBN) | Radical Initiator |

| 2-methyl-1-propanol | Reduction Product |

| Methanol | Reduction Product |

| Methyl 2-methylpropanoate | Radical Reduction Product |

| 2-methylpropanoic acid | Potential Oxidation Product |

| Diethyl Ether | Solvent |

| Tetrahydrofuran (THF) | Solvent |

Comparative Analysis with Thiol Ester Migration

The migration of the 2-methylpropanoyl group in this compound can be mechanistically compared to acyl migration in thiol esters. Both processes are examples of nucleophilic acyl substitution, proceeding through a tetrahedral intermediate. However, the nature of the heteroatom—oxygen in the ester versus sulfur in the thiol ester—and the characteristics of the leaving group significantly influence the reaction kinetics and equilibrium.

In a typical intramolecular acyl migration of an oxygen ester, a nucleophilic group within the same molecule attacks the electrophilic carbonyl carbon. This forms a transient, high-energy tetrahedral intermediate. The subsequent collapse of this intermediate can either revert to the starting material or proceed to the migrated product by expelling the original alkoxy group. For this compound, the reactivity is largely dictated by the lability of the carbon-iodine bond, which makes the iodomethyl group a good leaving group in nucleophilic substitution reactions at the methylene (B1212753) carbon, rather than acyl migration at the carbonyl carbon being the primary reactive pathway under typical conditions.

In contrast, thiol-thioester exchange is a well-documented and vital acyl transfer reaction in biochemical systems, notably in the function of Coenzyme A. The thiol-thioester exchange involves the attack of a thiolate anion on the carbonyl carbon of a thioester. This process is generally more facile than the corresponding reaction with oxygen esters. The greater nucleophilicity of the thiolate compared to an alcohol or alkoxide, and the better leaving group ability of a thiol compared to an alcohol, contribute to this enhanced reactivity.

The key differences in the migration and transfer reactions are summarized in the table below:

| Feature | Acyl Migration from this compound (Hypothetical) | Thiol Ester Migration/Exchange |

|---|---|---|

| Nucleophile | Internal or external oxygen or nitrogen nucleophile | Thiolate anion (R-S-) |

| Electrophilic Center | Carbonyl carbon of the ester | Carbonyl carbon of the thioester |

| Intermediate | Tetrahedral oxyanion intermediate | Tetrahedral thiolate/oxyanion intermediate |

| Leaving Group | Iodomethoxide (in acyl transfer) or iodide (in substitution at the methylene carbon) | Thiolate (R-S-) |

| Relative Reactivity | Generally less reactive towards acyl substitution compared to thioesters | More reactive due to the higher energy of the C-S bond and better leaving group ability of thiolate |

The mechanism of thiol-thioester exchange is often a concerted process where the formation of the new C-S bond occurs simultaneously with the cleavage of the original C-S bond in the transition state. In contrast, acyl migration in esters typically involves a more distinct two-step addition-elimination sequence through the tetrahedral intermediate. The O-to-S acyl shift is a related process where an acyl group migrates from a hydroxyl to a thiol group within the same molecule, a reaction that is often thermodynamically favorable, underscoring the greater stability of the C-O bond in the resulting ester compared to the initial thioester's C-S bond.

Intramolecular Cyclization Reactions

Formation of Cyclic Structures

This compound can theoretically serve as a precursor for the formation of cyclic structures through intramolecular cyclization, provided the molecule is suitably functionalized with a nucleophilic group and an unsaturated moiety. A prominent reaction type that enables such transformations is iodocyclization. In this reaction, the iodine atom acts as an electrophile, activating a carbon-carbon double or triple bond within the molecule to be attacked by an internal nucleophile.

For a derivative of this compound containing a strategically placed alkene, an iodine-mediated cyclization could proceed. The electrophilic iodine would first interact with the alkene to form a cyclic iodonium (B1229267) ion intermediate. This intermediate is then susceptible to attack by an intramolecular nucleophile. In the case of an unsaturated ester, the carbonyl oxygen of the 2-methylpropanoate group could act as this internal nucleophile.

The regioselectivity of the cyclization is generally governed by Baldwin's rules, which predict the favored ring size based on the geometry of the transition state. For instance, a 5-exo-trig cyclization is typically favored over a 6-endo-trig cyclization. The resulting product from such a reaction would be a cyclic ether or lactone containing an iodomethyl group, which can be a versatile handle for further synthetic transformations.

A plausible, though hypothetical, reaction scheme is presented below:

Hypothetical Iodocyclization of an Unsaturated Iodomethyl Ester

| Reactant | Reagent | Product | Ring Closure Type |

|---|---|---|---|

| Iodomethyl (E)-5-hexenoate-2-methylpropanoate | I2 | 2-(iodomethyl)tetrahydrofuran-3-yl 2-methylpropanoate | 5-exo-trig |

The mechanism for the 5-exo-trig cyclization would involve the formation of a five-membered ring, which is kinetically favored. The stereochemistry of the newly formed stereocenters in the cyclic product would be influenced by the geometry of the starting alkene and the reaction conditions.

Stereochemical Aspects of Reactions

Diastereomeric Control and Product Ratios

Reactions involving this compound or its derivatives that create new stereocenters can be influenced by existing chirality within the molecule, leading to diastereomeric products in unequal ratios. Diastereomeric control is a critical aspect of stereoselective synthesis and can be achieved through various strategies, including substrate control, auxiliary control, and reagent control.

In a scenario where the 2-methylpropanoate moiety is part of a larger, chiral molecule, nucleophilic attack on the carbonyl carbon or substitution at the iodomethyl carbon could proceed with diastereoselectivity. For instance, in a nucleophilic addition to the carbonyl group of a chiral iodomethyl keto-ester, the incoming nucleophile would approach from the less sterically hindered face of the carbonyl, as predicted by models such as Felkin-Anh or Cram's rule. This would result in one diastereomer being formed in excess.

The diastereomeric ratio (d.r.) is highly dependent on the steric and electronic properties of the substituents near the reacting center. The use of a chiral auxiliary, temporarily attached to the molecule, is another powerful method to induce diastereoselectivity. For example, if the 2-methylpropanoate group were replaced by a chiral ester, this could direct the stereochemical outcome of reactions at other parts of the molecule.

The table below illustrates hypothetical diastereomeric ratios for a nucleophilic addition to a chiral ketone containing the iodomethyl ester functionality.

| Reactant | Nucleophile | Major Diastereomer | Minor Diastereomer | Hypothetical Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| (R)-3-oxo-5-(iodomethoxycarbonyl)pentanoate | CH3MgBr | (3R, 5R)-3-hydroxy-3-methyl-5-(iodomethoxycarbonyl)pentanoate | (3S, 5R)-3-hydroxy-3-methyl-5-(iodomethoxycarbonyl)pentanoate | 85:15 |

| (R)-3-oxo-5-(iodomethoxycarbonyl)pentanoate | (CH3)3CMgBr | (3R, 5R)-3-hydroxy-3-tert-butyl-5-(iodomethoxycarbonyl)pentanoate | (3S, 5R)-3-hydroxy-3-tert-butyl-5-(iodomethoxycarbonyl)pentanoate | 95:5 |

Enzymatic Stereospecificity Studies with Related Esters

While specific enzymatic studies on this compound are not extensively documented, the stereospecificity of enzymes, particularly lipases, towards related branched-chain esters is well-established. Lipases are widely used in organic synthesis for the kinetic resolution of racemic esters and alcohols due to their high enantioselectivity.

In the context of esters related to this compound, such as other alkyl 2-methylpropanoates, lipases can selectively catalyze the hydrolysis of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted and thus enantiomerically enriched. This process, known as enzymatic kinetic resolution, is a powerful tool for the preparation of chiral compounds.

For example, lipases from Candida rugosa and Pseudomonas cepacia have demonstrated high stereospecificity in the hydrolysis of various 2-arylpropionic acid esters, which are structurally related to the 2-methylpropanoate moiety. The enzyme's active site creates a chiral environment that preferentially binds one enantiomer of the substrate, leading to its selective transformation. The efficiency of such a resolution is often expressed by the enantiomeric ratio (E), with high E values indicating excellent stereoselectivity.

The table below provides representative data from studies on the enzymatic resolution of related esters, illustrating the potential for stereospecific transformations.

| Substrate | Enzyme | Reaction | Product | Enantiomeric Excess (ee) of Product | Enantiomeric Ratio (E) |

|---|---|---|---|---|---|

| (±)-Ethyl 2-phenylpropanoate | Candida rugosa lipase (B570770) (CRL) | Hydrolysis | (S)-2-Phenylpropanoic acid | >95% | >100 |

| (±)-Methyl 2-methylbutanoate | Pseudomonas cepacia lipase (PCL) | Hydrolysis | (S)-2-Methylbutanoic acid | 92% | ~50 |

| (±)-Naproxen methyl ester | Candida antarctica lipase B (CALB) | Hydrolysis | (S)-Naproxen | >99% | >200 |

These studies indicate that if this compound were to be used in a biological system or in biocatalysis, it is highly probable that enzymatic processes would exhibit significant stereospecificity towards it, assuming the iodomethyl group does not inhibit enzyme activity.

Applications in Advanced Organic Synthesis and Chemical Biology Research

Research on Prodrug Design and Chemical Delivery Systems (Focus on Chemical Mechanisms)

Design Principles for Esterase-Mediated Activation

Iodomethyl 2-methylpropanoate (B1197409) is a prototypical example of a compound designed for esterase-mediated activation, a common strategy in prodrug development. The core design principle involves masking a biologically active molecule with an ester group that is readily cleaved by intracellular esterase enzymes, which are ubiquitous in mammalian cells. This enzymatic cleavage unmasks the active form of the drug at or near its site of action.

The design of such molecules hinges on a delicate balance of chemical stability and enzymatic lability. The ester bond must be stable enough to prevent premature hydrolysis in the bloodstream or extracellular environment, but susceptible enough to be efficiently cleaved by intracellular esterases. Key principles include:

Steric Hindrance: The 2-methylpropanoate (isobutyrate) group is sterically hindered, which provides a degree of protection against random, non-enzymatic hydrolysis. However, the size and shape of this group are typically chosen to fit within the active site of common human esterases, such as human carboxylesterases (hCEs).

Electronic Effects: The electronic nature of the ester influences its susceptibility to hydrolysis. The iodomethyl group, upon cleavage, releases formaldehyde (B43269) and an iodide ion, driving the reaction forward.

Lipophilicity: The ester moiety generally increases the lipophilicity of the parent molecule. This enhanced lipid solubility can improve the compound's ability to permeate cell membranes, a crucial step for reaching the intracellular esterases that will activate it.

The overarching goal is to create a temporarily inactive derivative of a therapeutic agent that can be delivered more effectively to its target cells, where it is then converted into its active form.

Chemical Modifications for Improved Pharmacokinetic Research Properties (e.g., Solubility, Targeted Delivery)

In a research context, the pharmacokinetic properties of a compound like Iodomethyl 2-methylpropanoate can be fine-tuned through various chemical modifications to optimize its utility as a biological probe or potential therapeutic lead. These modifications aim to enhance properties such as aqueous solubility, metabolic stability, and targeted delivery.

Targeted Delivery: To direct the compound to specific tissues or cell types, it can be conjugated to a targeting ligand. This could be an antibody, a peptide, or a small molecule that binds to a receptor that is overexpressed on the target cells. This approach minimizes off-target effects and increases the concentration of the compound at the desired site of action.

Modulating Metabolic Stability: The rate of esterase-mediated cleavage can be adjusted by altering the structure of the ester group. Introducing bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological properties—can modify the compound's interaction with metabolic enzymes. pressbooks.pub For instance, replacing the isobutyrate group with other sterically or electronically different esters can change the rate of activation. Unsubstituted rings are often sites of metabolism, and blocking these "soft spots" with groups like fluorine can enhance stability. pressbooks.pub

These chemical modifications are essential tools in medicinal chemistry for transforming a lead compound into a viable candidate for further pre-clinical investigation. nih.govinsights.bio

Elucidation of Activation Mechanisms in Cellular Models (Non-Clinical)

Confirming the intended esterase-mediated activation mechanism is a critical step in the non-clinical evaluation of a compound like this compound. These studies are typically performed in vitro using cultured cell lines. The primary goal is to demonstrate that the compound is stable in the extracellular medium, enters the cell, and is then hydrolyzed by intracellular esterases to release its active payload.

Common experimental approaches include:

Cell Lysate Assays: Cells are broken open to release their contents, including esterases. The compound is then incubated with this cell lysate, and the rate of its disappearance and the appearance of its hydrolysis products are monitored over time, often using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Intact Cell Assays: The compound is added to the culture medium of living cells. At various time points, both the medium and the cells are collected. The concentration of the parent compound and its metabolites are measured in both compartments. A decrease in the compound's concentration inside the cell, coupled with an increase in the concentration of its hydrolysis product, provides strong evidence of intracellular activation.

Use of Esterase Inhibitors: To provide more direct evidence of esterase involvement, experiments can be repeated in the presence of a broad-spectrum esterase inhibitor. If the activation of the compound is significantly reduced or abolished in the presence of the inhibitor, it confirms that esterases are responsible for the cleavage.

Computational methods, such as Markov State Models (MSMs) and steered molecular dynamics (sMD), can also be employed to probe the allosteric activation and conformational changes that occur when the compound binds to the esterase enzyme. nih.gov

Mechanistic Studies of Biological Activities (Pre-Clinical Focus)

Investigation of Alkylating Properties and Interactions with Cellular Macromolecules

The chemical structure of this compound suggests that it functions as an alkylating agent. Following the enzymatic cleavage of the 2-methylpropanoate ester, the resulting iodomethyl group is highly reactive. The iodine atom is an excellent leaving group, making the adjacent methylene (B1212753) carbon (-CH2-) strongly electrophilic.

This electrophilic carbon can then react with nucleophilic sites on cellular macromolecules, such as DNA and proteins. This process, known as alkylation, involves the formation of a covalent bond between the compound and the macromolecule.

Interaction with Proteins: Nucleophilic amino acid residues, such as the thiol group of cysteine or the imidazole (B134444) ring of histidine, are prime targets for alkylation. Covalent modification of proteins can alter their structure and function, potentially inhibiting enzyme activity or disrupting critical cellular signaling pathways. Fumaric acid esters, for example, are known to alkylate cysteines on target proteins. nih.gov

Interaction with DNA: The nitrogen atoms in the purine (B94841) bases of DNA (particularly the N7 position of guanine) are also nucleophilic and can be alkylated. DNA alkylation can lead to mutations, strand breaks, and cross-linking, which can interfere with DNA replication and transcription. This genotoxic activity is a common mechanism for the cytotoxic effects of many anticancer drugs.

Investigating these interactions typically involves incubating the activated compound with purified DNA or proteins in vitro, or treating cells and then isolating the macromolecules to identify sites of modification using mass spectrometry or other sensitive analytical techniques.

Research on Antimicrobial and Cytotoxic Effects (Mechanistic Pathways)

The alkylating nature of this compound provides a clear basis for its potential antimicrobial and cytotoxic activities. By covalently modifying essential biomolecules, the compound can disrupt cellular processes and induce cell death. Research into these effects focuses on elucidating the specific molecular pathways involved.

Cytotoxic Mechanisms: The cytotoxicity of alkylating agents is often linked to their ability to induce overwhelming cellular stress and damage, leading to programmed cell death (apoptosis).

Induction of Apoptosis: DNA damage caused by alkylation is a potent trigger for the intrinsic apoptotic pathway. tuni.fi This pathway involves the activation of a cascade of enzymes called caspases (such as caspase-9 and caspase-3), which execute the process of cell death. mdpi.com Studies would typically measure the activation of these caspases and look for other hallmarks of apoptosis, such as DNA fragmentation. tuni.fi

Mitochondrial Dysfunction: The apoptotic process is closely regulated by the mitochondria. Damage signals can lead to mitochondrial dysfunction and the release of pro-apoptotic factors. mdpi.com

Generation of Reactive Oxygen Species (ROS): Cellular damage can also lead to the accumulation of ROS, which further damages cellular components and exacerbates the cytotoxic effect. mdpi.com

Antimicrobial Mechanisms: The mechanisms of antimicrobial action are often similar to those of cytotoxicity, targeting fundamental processes in microbial cells.

Cell Membrane and Wall Disruption: Some alkylating compounds can interfere with the integrity of the bacterial cell membrane or cell wall, leading to leakage of cellular contents and cell death. mdpi.com

Inhibition of Biofilm Formation: Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. Compounds that can inhibit biofilm formation are of significant interest. mdpi.com

Inhibition of Synthesis Pathways: Alkylation of key enzymes can inhibit the synthesis of essential molecules like proteins or nucleic acids, thereby halting microbial growth. mdpi.com

Antiviral Activity Studies in In Vitro Cellular Assays

The potential antiviral activity of compounds like this compound is evaluated in vitro using cell-based assays. These assays involve infecting a susceptible host cell line with a specific virus and then treating the cells with the compound to determine if it can inhibit viral replication. nih.gov

Common In Vitro Antiviral Assays:

| Assay Type | Description | Cell Lines Often Used | Virus Examples |

| TCID50 Assay | The Tissue Culture Infectious Dose 50 (TCID50) assay measures the viral titer by determining the dilution of virus required to infect 50% of the cultured cells. The effect of the compound is measured by the reduction in this titer. nih.gov | Vero E6, Huh-7.5, A549 mdpi.com | SARS-CoV-2, Mayaro Virus nih.govmdpi.com |

| Plaque Reduction Assay | This assay quantifies the number of infectious virus particles. A "plaque" is a clear area that forms in a monolayer of cells as the virus spreads and kills them. An effective antiviral will reduce the number and size of these plaques. | MDCK, Vero 76 | Influenza Virus, SARS-CoV-2 nih.govfrontiersin.org |

| Cytopathic Effect (CPE) Inhibition Assay | Many viruses cause visible changes in the host cells, known as cytopathic effects. This assay visually or colorimetrically assesses the ability of a compound to prevent these changes. | Vero cells | SARS-CoV-2 nih.gov |

| Time-Kill Kinetics Assay | This assay evaluates the rate at which a compound inactivates a virus over different periods of contact time, from seconds to hours. arvojournals.org | Various | Multiple bacterial, fungal, and viral strains arvojournals.org |

Research on iodine-containing compounds has demonstrated significant antiviral activity. For example, an iodine complex called Renessans was shown to be non-toxic to Vero cells and effectively inhibited SARS-CoV-2 replication in a dose-dependent manner, with a 50% effective concentration (EC50) of approximately 0.4-0.5 µg/mL. nih.gov At a concentration of 50 µg/mL, the virus was completely inhibited. nih.gov Another study on a povidone-iodine formulation showed a rapid and complete inhibitory effect against multiple viral strains. arvojournals.org These findings suggest that iodine-containing molecules can possess potent antiviral properties, providing a rationale for testing compounds like this compound against a range of viruses in similar in vitro assays.

Investigations of Insecticidal Properties of Derivatives

While direct studies on the insecticidal properties of this compound itself are limited in publicly available research, the broader class of ester compounds has been extensively investigated for pesticidal applications. The isobutyrate moiety, present in this compound, is a structural component of various naturally occurring and synthetic compounds with known insecticidal activity.

Research into the insecticidal activity of esters often focuses on their role as mimics of juvenile hormones or as neurotoxins. Juvenile hormones are crucial for insect development, and compounds that mimic their action can disrupt the life cycle of pests. The ester functionality is a key feature of many juvenile hormone analogs.

Furthermore, the synthesis of pyrethroid insecticides, a major class of commercial pesticides, involves the esterification of a cyclopropanecarboxylic acid with an alcohol. For instance, the highly effective insecticide permethrin (B1679614) is 3-phenoxybenzyl 2,2-dimethyl-3-(2,2-dichloroethenyl)cyclopropanecarboxylate nih.gov. The development of novel pyrethroids often involves the exploration of various ester derivatives to enhance potency and overcome resistance nih.gov.

Table 1: Examples of Insecticidal Esters and Related Compounds

| Compound Class | Example | Mode of Action (General) |

| Pyrethroids | Permethrin | Neurotoxin (modulates sodium channels) |

| Juvenile Hormone Analogs | Methoprene | Insect growth regulator |

| Natural Esters | Pyrethrins | Neurotoxin |

This table provides a general overview of insecticidal ester classes and is not an exhaustive list. The specific activity of any derivative of this compound would require dedicated biological evaluation.

Future research in this area could involve the synthesis of a library of compounds where the iodomethyl group of this compound is displaced by various nucleophiles to generate a diverse set of 2-methylpropanoate esters. These new compounds could then be screened for their insecticidal activity against a range of common agricultural and public health pests. Such studies would contribute to the ongoing effort to develop new and effective insecticides to address the challenges of pest resistance and environmental safety.

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and the connectivity between neighboring protons. For Iodomethyl 2-methylpropanoate (B1197409), with the chemical structure (CH₃)₂CHCOOCH₂I, a ¹H NMR spectrum would be expected to show three distinct signals.

The integration of these signals would correspond to a proton ratio of 6:1:2. The splitting patterns, governed by the n+1 rule, are crucial for confirming the connectivity. The purity of the compound can also be assessed by the absence of signals from impurities.

Expected ¹H NMR Spectral Data for Iodomethyl 2-methylpropanoate

| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| a | ~1.2 | Doublet | 6H | (CH ₃)₂CH- |

| b | ~2.6 | Septet | 1H | (CH₃)₂CH - |

| c | ~5.9 | Singlet | 2H | -O-CH ₂-I |

Note: Predicted chemical shifts are based on standard values and may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal. For this compound, four signals are expected in the ¹³C NMR spectrum, corresponding to the four different carbon environments.

Expected ¹³C NMR Spectral Data for this compound

| Signal | Chemical Shift (δ, ppm) (Predicted) | Assignment |

| 1 | ~19 | (C H₃)₂CH- |

| 2 | ~34 | (CH₃)₂C H- |

| 3 | ~ -5 | -O-C H₂-I |

| 4 | ~176 | -C =O |

Note: Predicted chemical shifts are based on standard values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can also be used to elucidate its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, which can be used to determine the elemental formula of a compound. The exact mass of this compound (C₅H₉IO₂) is 227.96473 Da. HRMS can confirm this mass with high accuracy, typically within a few parts per million (ppm), which helps to distinguish it from other compounds with the same nominal mass but different elemental compositions.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly useful for the analysis of large molecules like polymers. While not typically used for the direct analysis of a small molecule like this compound, it is a critical tool for characterizing polymers that may be synthesized using this compound. For instance, if this compound were used as an initiator in a controlled polymerization reaction, MALDI-TOF MS could be used to determine the molecular weight distribution, the mass of the repeating monomer unit, and the identity of the end groups of the resulting polymer chains.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is ideal for analyzing complex mixtures. For example, in a chemical reaction to synthesize this compound, LC-MS could be used to separate the desired product from starting materials, byproducts, and any other impurities. The mass spectrometer would then provide mass information for each separated component, allowing for their identification and quantification. This is a powerful tool for monitoring reaction progress and assessing the purity of the final product.

Collision-Induced Dissociation (CID) for Fragmentation Mechanism Studies

Collision-Induced Dissociation (CID) is a tandem mass spectrometry technique utilized to induce the fragmentation of a selected precursor ion. nih.gov This method provides detailed structural information by breaking the molecule into smaller, characteristic fragment ions. nih.gov In the analysis of this compound, a precursor ion, such as the protonated molecule [M+H]⁺, is isolated and then subjected to collisions with an inert gas (e.g., argon or nitrogen) in a collision cell. The kinetic energy from these collisions is converted into internal energy, leading to bond cleavage and the formation of product ions.

The resulting fragmentation pattern is essentially a fingerprint of the molecule's structure. By analyzing the mass-to-charge ratios (m/z) of these fragments, researchers can deduce the connectivity of atoms and propose fragmentation pathways. For this compound, key fragmentation pathways would likely involve the cleavage of the labile carbon-iodine bond, as well as the scission of the ester group at various points.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 228.97202 | 134.7 |

| [M+Na]⁺ | 250.95396 | 135.0 |

| [M-H]⁻ | 226.95746 | 128.6 |

| [M]⁺ | 227.96419 | 133.9 |

| [M]⁻ | 227.96529 | 133.9 |

| This data is based on predictions and provides a theoretical basis for mass spectrometry studies. uni.lu |

Table 2: Plausible Fragmentation Mechanism of [this compound+H]⁺ (m/z ≈ 229) in CID

| Precursor/Fragment Ion | Proposed Structure | m/z (approx.) | Fragmentation Pathway |

| [C₅H₉IO₂ + H]⁺ | CC(C)C(=O)OCH₂I-H⁺ | 229 | Precursor Ion |

| [C₄H₇O]⁺ | CC(C)C=O⁺ | 71 | Loss of iodomethanol (ICH₂OH) |

| [C₅H₉O₂]⁺ | CC(C)C(=O)OCH₂⁺ | 101 | Loss of iodine radical (I•) |

| [CH₂I]⁺ | CH₂I⁺ | 141 | Cleavage of the ester C-O bond |

Chromatographic Methods

Chromatographic techniques are essential for the separation and analysis of this compound, enabling its purification, purity assessment, and quantification.

Gas-Liquid Chromatography (GLC) for Purity and Reaction Monitoring

Gas-Liquid Chromatography (GLC), a subset of gas chromatography, is a powerful technique for separating and analyzing volatile compounds. Given its molecular weight and structure, this compound is amenable to GLC analysis. In this method, the compound is vaporized and transported by an inert carrier gas through a column containing a liquid stationary phase coated on a solid support. Separation is achieved based on the differential partitioning of the compound between the gas and liquid phases.

GLC is highly effective for determining the purity of a sample of this compound. Impurities, such as starting materials or by-products from its synthesis, will have different retention times and will appear as separate peaks in the chromatogram. The area under each peak is proportional to the concentration of the corresponding component, allowing for quantitative assessment of purity. Furthermore, GLC is an invaluable tool for monitoring the progress of a chemical reaction by analyzing aliquots of the reaction mixture over time to track the consumption of reactants and the formation of the product.

Table 3: Typical GLC Parameters for Analysis of this compound

| Parameter | Specification | Purpose |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl Polysiloxane | Provides separation based on boiling point and polarity. |

| Carrier Gas | Helium or Nitrogen | Transports the analyte through the column. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min | Separates compounds with a range of boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID offers high sensitivity to organic compounds; MS provides structural identification. |

Size Exclusion Chromatography (SEC) for Polymeric Derivatives

Size Exclusion Chromatography (SEC) is a chromatographic method that separates molecules in solution based on their size, or more specifically, their hydrodynamic volume. paint.org While SEC is not used to analyze the small molecule this compound itself, it is the primary technique for characterizing polymers that may be synthesized using this compound, for example, as a functional initiator or chain transfer agent in controlled radical polymerization.

In a typical SEC experiment, a solution of the polymer is passed through a column packed with porous gel beads. nih.gov Larger polymer molecules are excluded from the pores and thus travel a shorter path, eluting from the column first. paint.org Smaller molecules penetrate the pores to varying extents and elute later. By coupling the SEC system with detectors such as a differential refractive index (dRI) detector and a multi-angle light scattering (MALS) detector, it is possible to determine the absolute molar mass, size, and molar mass distribution of the polymeric derivatives.

Table 4: Hypothetical SEC Data for a Polymer Synthesized with an this compound-based Initiator

| Parameter | Value | Description |

| Number-Average Molar Mass (Mₙ) | 15,000 g/mol | The total weight of the polymer sample divided by the total number of moles of polymer chains. |

| Weight-Average Molar Mass (Mₙ) | 16,500 g/mol | An average that accounts for the contribution of larger chains to the overall mass. |

| Polydispersity Index (PDI) | 1.10 | A measure of the breadth of the molar mass distribution (Mₙ/Mₙ). A value close to 1.0 indicates a narrow distribution. |

| Elution Volume | 18.5 mL | The volume of mobile phase required to elute the polymer from the column. |

High Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity

High Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry used to separate, identify, and quantify components in a mixture. blogspot.com It is particularly suitable for compounds that are non-volatile or thermally unstable. HPLC utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase under high pressure. blogspot.com

For this compound, reversed-phase HPLC is the most probable mode of analysis. In this setup, a nonpolar stationary phase (like C18-bonded silica) is used with a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). The separation is based on the hydrophobic interactions between the analyte and the stationary phase. HPLC is routinely used for the quantitative determination of the compound by creating a calibration curve from standards of known concentration and for assessing purity by detecting and quantifying impurities. libretexts.org

Table 5: Suggested HPLC Conditions for Purity and Quantitative Analysis

| Parameter | Specification | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm particle size | Standard reversed-phase column offering good resolution for moderately polar compounds. |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) | Common mobile phase for reversed-phase HPLC, providing good separation efficiency. wjmpr.com |

| Flow Rate | 1.0 mL/min | A typical flow rate for analytical scale columns. |

| Detector | UV-Vis at 210 nm or Mass Spectrometer (MS) | Detection of the ester chromophore or for highly sensitive and specific mass-based detection. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

| Column Temperature | 30 °C | Ensures reproducible retention times by controlling viscosity and mass transfer. |

Other Advanced Analytical Techniques

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) Spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. nih.gov An FT-IR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This is a powerful tool for identifying the presence of specific functional groups in a molecule, as different chemical bonds vibrate at characteristic frequencies. nsf.gov

The FT-IR spectrum of this compound would display distinct absorption bands corresponding to its constituent functional groups. The most prominent peaks would be associated with the ester group (C=O and C-O stretching) and the alkyl portions of the molecule (C-H stretching and bending). The carbon-iodine bond also has a characteristic absorption, although it appears in the far-infrared (fingerprint) region of the spectrum and can be weaker and harder to assign definitively than other vibrations.

Table 6: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Alkyl (C-H) | Stretch | 2850-3000 | Strong |

| Ester (C=O) | Stretch | 1735-1750 | Strong |

| Alkyl (C-H) | Bend/Scissor | 1370-1470 | Medium |

| Ester (C-O) | Stretch | 1100-1300 | Strong |

| Carbon-Iodine (C-I) | Stretch | 500-600 | Medium-Weak |

| These ranges are based on general spectroscopic principles and data for analogous compounds. docbrown.infolibretexts.org |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, etc.) within a compound. This data is crucial for verifying the empirical formula of a newly synthesized substance. For this compound, the theoretical elemental composition is calculated from its molecular formula, C₅H₉IO₂. nih.govuni.lu

Experimental values are typically obtained through combustion analysis and other elemental determination methods. A comparison between the theoretical and experimental values serves as a key indicator of the purity and identity of the compound.

Table 1: Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Molar Mass (g/mol) | Theoretical Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.01 | 60.05 | 26.33% |

| Hydrogen | H | 1.008 | 9.072 | 3.98% |

| Iodine | I | 126.90 | 126.90 | 55.65% |

| Oxygen | O | 16.00 | 32.00 | 14.03% |

| Total | C₅H₉IO₂ | 228.02 | 100.00% |

X-ray Crystallography for Solid-State Structure Determination (for related compounds)

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov It provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, which are essential for understanding a molecule's structure and function. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and study chemical species that have one or more unpaired electrons, such as free radicals. ljmu.ac.uknih.gov The C-I bond in this compound is susceptible to homolytic cleavage upon exposure to energy (e.g., heat or UV light), which would generate an isobutyryloxymethyl radical (•CH₂OC(O)CH(CH₃)₂) and an iodine radical (I•).

EPR spectroscopy is the ideal method for identifying and characterizing these transient radical intermediates. mdpi.com In a typical research setting, the radical is generated in situ within the EPR spectrometer's resonant cavity. The resulting EPR spectrum provides key information:

g-value : Helps in identifying the type of radical (e.g., carbon-centered, oxygen-centered).

Hyperfine Splitting : Arises from the interaction of the unpaired electron with nearby magnetic nuclei (like ¹H). The splitting pattern reveals the number and type of interacting nuclei, providing a structural fingerprint of the radical.

To study highly reactive radicals, a technique called spin trapping may be employed, where a "spin trap" molecule reacts with the transient radical to form a more stable radical adduct that can be more easily observed by EPR. researchgate.net

Cyclic Voltammetry (CV) for Electrochemical Characterization

Cyclic voltammetry (CV) is a versatile electroanalytical technique used to investigate the electrochemical properties of a substance in solution. wikipedia.orgmdpi.com It provides information about redox processes (oxidation and reduction) by measuring the current that develops in an electrochemical cell as the potential is varied. nih.gov

For this compound, CV can be used to characterize the reduction of the carbon-iodine bond. The experiment involves scanning the potential of a working electrode and measuring the resulting current. A typical cyclic voltammogram for this compound would be expected to show an irreversible reduction peak. This irreversibility is due to the electrochemical reduction causing the C-I bond to cleave, forming an alkyl radical and an iodide ion (I⁻). The radical intermediate would then be quickly consumed in subsequent reactions, preventing the reverse process (oxidation) from occurring at the same potential.

Key parameters obtained from the voltammogram include:

Peak Potential (Eₚ) : The potential at which the reduction peak occurs, indicating the ease of reduction.

Peak Current (Iₚ) : The magnitude of the current at the peak, which is related to the concentration of the analyte and the kinetics of the electron transfer.

By studying the CV at different scan rates, researchers can gain further insight into the kinetics and mechanism of the electrochemical bond-cleavage reaction. nih.gov

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Prediction of Molecular Structures and Conformational Analysis

A detailed conformational analysis of Iodomethyl 2-methylpropanoate (B1197409), which would involve identifying its various stable geometries and the energy barriers between them, has not been published. Such a study would typically involve geometry optimization of different conformers to determine their relative stabilities, bond lengths, bond angles, and dihedral angles. While general structural information is available from chemical databases, in-depth computational analysis is lacking.

Elucidation of Reaction Mechanisms and Transition States

There are no specific published studies using DFT to investigate the reaction mechanisms involving Iodomethyl 2-methylpropanoate. This would include the identification of transition states, intermediates, and the calculation of activation energies for potential reactions, such as nucleophilic substitution or elimination.

Modeling of Electronic Properties

The electronic properties of this compound, such as the distribution of electron density, molecular electrostatic potential, and frontier molecular orbitals (HOMO and LUMO), have not been specifically modeled using DFT in published research. These properties are crucial for understanding the molecule's reactivity and intermolecular interactions.

Ab Initio Methods in Reaction Dynamics and Pathway Analysis